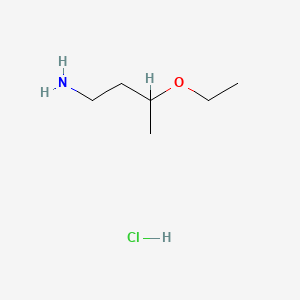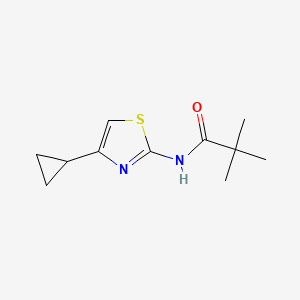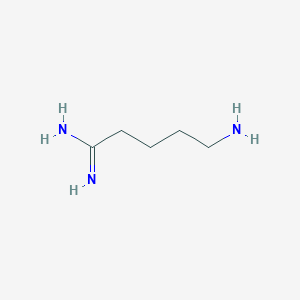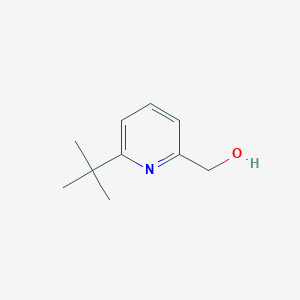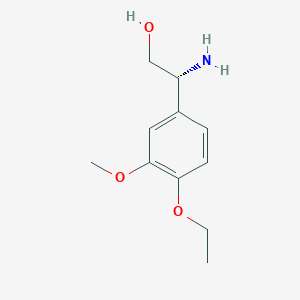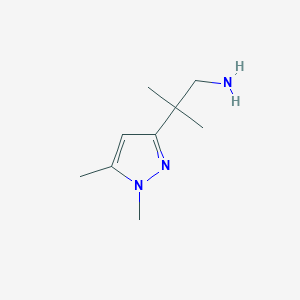![molecular formula C11H14F2O4 B13582890 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid](/img/structure/B13582890.png)
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-2-(methoxycarbonyl)spiro[25]octane-6-carboxylic acid is a chemical compound with the molecular formula C11H14F2O4 It is characterized by the presence of a spirocyclic structure, which is a unique feature in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the difluoro group: This can be achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols.
Scientific Research Applications
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique spirocyclic structure makes it a potential candidate for the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand the interaction of spirocyclic compounds with biological systems.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoro group can enhance the compound’s binding affinity and selectivity, while the spirocyclic structure can provide stability and rigidity to the molecule.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluorospiro[2.5]octane-6-carboxylic acid: This compound is similar in structure but lacks the methoxycarbonyl group.
Spiro[2.5]octane-6-carboxylic acid: This compound lacks both the difluoro and methoxycarbonyl groups.
Uniqueness
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid is unique due to the presence of both the difluoro and methoxycarbonyl groups, which can significantly influence its chemical properties and reactivity. The spirocyclic structure also adds to its uniqueness, providing a rigid and stable framework that can be advantageous in various applications.
Properties
Molecular Formula |
C11H14F2O4 |
|---|---|
Molecular Weight |
248.22 g/mol |
IUPAC Name |
2,2-difluoro-1-methoxycarbonylspiro[2.5]octane-6-carboxylic acid |
InChI |
InChI=1S/C11H14F2O4/c1-17-9(16)7-10(11(7,12)13)4-2-6(3-5-10)8(14)15/h6-7H,2-5H2,1H3,(H,14,15) |
InChI Key |
HEKCAHNGFSSPFV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(C1(F)F)CCC(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl2-{6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperidine-1-carboxylate](/img/structure/B13582813.png)
